4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-amine is a compound that features a piperazine ring substituted with a tetrahydrofuran moiety. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry . The tetrahydrofuran ring adds unique properties to the compound, enhancing its solubility and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-amine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve multi-step procedures that ensure high yields and purity. These methods may include solid-phase synthesis, photocatalytic synthesis, and parallel synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or sulfonium salts under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups to the piperazine ring .
Scientific Research Applications
4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit equilibrative nucleoside transporters by binding to their active sites, thereby affecting nucleotide synthesis and adenosine regulation . The compound’s unique structure allows it to interact with various receptors and enzymes, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A selective inhibitor of equilibrative nucleoside transporters.
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial and antipsychotic activities.
2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: Used in the treatment of various psychiatric disorders.
Uniqueness
4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-amine stands out due to its tetrahydrofuran moiety, which enhances its solubility and bioavailability. This unique feature makes it a valuable compound in medicinal chemistry and pharmaceutical development .
Properties
Molecular Formula |
C9H19N3O |
---|---|
Molecular Weight |
185.27 g/mol |
IUPAC Name |
4-(oxolan-2-ylmethyl)piperazin-1-amine |
InChI |
InChI=1S/C9H19N3O/c10-12-5-3-11(4-6-12)8-9-2-1-7-13-9/h9H,1-8,10H2 |
InChI Key |
UVHLCAZGGBNWJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2CCN(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.